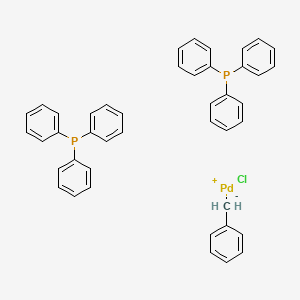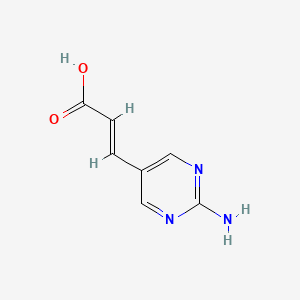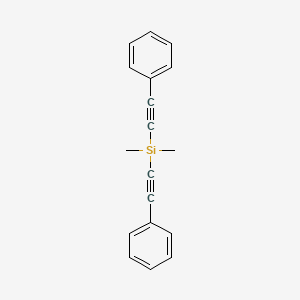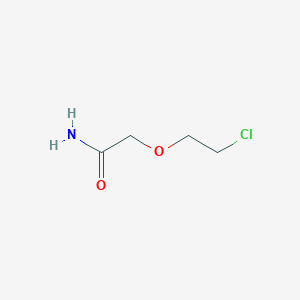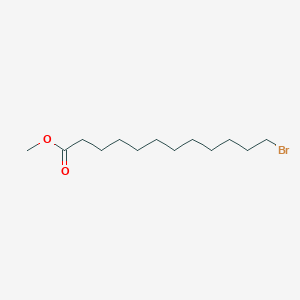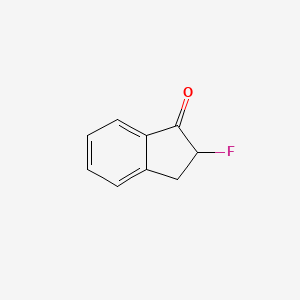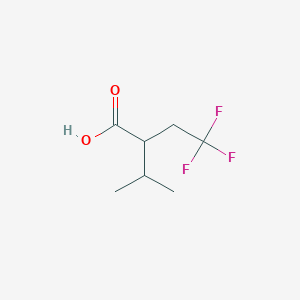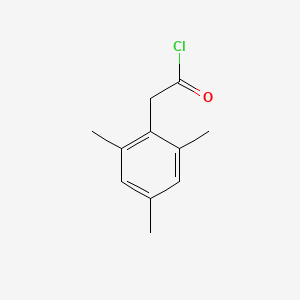![molecular formula C11H10N2O B1366886 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone CAS No. 25699-98-3](/img/structure/B1366886.png)
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone
概要
説明
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of pyrazole derivatives has been studied extensively. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .Molecular Structure Analysis
The molecular structure of 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone consists of a pyrazole ring attached to a phenyl group through an ethanone linker . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
Pyrazoles are known for their versatility in chemical reactions. They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .科学的研究の応用
Organic Synthesis Intermediates
4’-(1-Pyrazolyl)acetophenone: serves as a valuable intermediate in organic synthesis. It is particularly useful in the α-bromination reaction of carbonyl compounds, which is a significant process in organic chemistry. The α-brominated products derived from bromoacetophenone, such as 4-chloro-α-bromo-acetophenone , are important intermediates for the synthesis of pharmaceuticals, pesticides, and other chemicals .
Experimental Teaching
The compound has been utilized in experimental teaching to engage undergraduates in chemical innovation experiments. It provides a practical approach to understanding the effects of reaction time, temperature, and dosage of reagents, thereby enhancing students’ scientific literacy and fostering innovation consciousness .
Biological Properties
In life sciences, 4’-(1-Pyrazolyl)acetophenone derivatives exhibit various biological properties. They have been studied for their roles as secondary metabolites, which are involved in multiple interactions with different organisms. These interactions include allelochemical effects, which can influence the growth and development of other organisms .
Agrochemical Research
Simple derivatives of acetophenone, including the pyrazolyl variant, are analyzed for their potential as agrochemicals. Their structure and bioeffects on insect vectors of tropical infectious diseases make them candidates for pest control applications .
Drug Research and Development
The compound’s derivatives are promising scaffolds for drug research and development. Their structural versatility allows for the creation of novel compounds with potential therapeutic effects .
Chemical Innovation
4’-(1-Pyrazolyl)acetophenone: is part of innovative chemical research, where its derivatives are synthesized for various applications. For instance, it has been used to create novel hybrid compounds with potential uses in medicinal chemistry .
作用機序
Target of Action
It’s known that pyrazole derivatives, which include 4’-(1-pyrazolyl)acetophenone, have been studied for their diverse physiological and pharmacological activities . For instance, some pyrazole derivatives have shown inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .
Mode of Action
Pyrazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .
Biochemical Pathways
Given the potential inhibitory activity of pyrazole derivatives on cdk2, it can be inferred that the compound may impact cell cycle-related pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is permeant to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
Pyrazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .
将来の方向性
Pyrazole derivatives, including 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone, continue to attract the attention of many researchers due to their diverse pharmacological activities . Future research may focus on further exploring the synthesis methods, biological activity, and potential applications of these compounds in various fields such as technology, medicine, and agriculture .
特性
IUPAC Name |
1-(4-pyrazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXKUEXZFMNYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481840 | |
| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
CAS RN |
25699-98-3 | |
| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)
